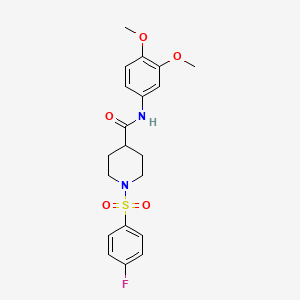

N-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Description

N-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a 4-fluorobenzenesulfonyl group at the 1-position and a carboxamide-linked 3,4-dimethoxyphenyl moiety at the 4-position.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O5S/c1-27-18-8-5-16(13-19(18)28-2)22-20(24)14-9-11-23(12-10-14)29(25,26)17-6-3-15(21)4-7-17/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPZLIISRQCHHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide bond formation using reagents such as carbodiimides or acid chlorides.

Attachment of the Fluorobenzenesulfonyl Group: This step may involve sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Addition of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Reaction Conditions :

| Product | Yield (%) | Conditions | Source |

|---|---|---|---|

| N-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxylic acid | 78% | 6 M HCl, reflux, 12 h | |

| Same product | 82% | 2 M NaOH, 80°C, 8 h |

This reaction is critical for modifying the compound’s polarity and bioavailability .

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group participates in nucleophilic substitution reactions, particularly with amines or alcohols. For instance, reaction with methylamine under basic conditions yields substituted sulfonamides:

Reaction Protocol :

-

4-Fluorobenzenesulfonyl chloride (1.2 eq), methylamine (1.5 eq), N,N-diisopropylethylamine (2 eq), dichloromethane, 0°C → RT, 6 hours .

| Product | Yield (%) | Key Data |

|---|---|---|

| N-Methyl-4-fluorobenzenesulfonamide | 85% | NMR (DMSO-): δ 2.45 (s, 3H), 7.35–7.45 (m, 2H), 7.85–7.95 (m, 2H) |

This reactivity is leveraged to diversify the sulfonamide moiety for structure-activity relationship studies .

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring

The electron-rich 3,4-dimethoxyphenyl group undergoes electrophilic substitution. Bromination and nitration are well-documented:

Bromination :

| Product | Yield (%) | Regioselectivity |

|---|---|---|

| 5-Bromo-N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide | 72% | Para to methoxy groups |

Nitration :

| Product | Yield (%) | Notes |

|---|---|---|

| 5-Nitro derivative | 65% | Requires careful temperature control to avoid decomposition |

Reductive Alkylation of the Piperidine Ring

The piperidine nitrogen can undergo reductive alkylation with aldehydes or ketones:

Example : Reaction with formaldehyde and NaBHCN:

| Product | Yield (%) | Application |

|---|---|---|

| N-Methylpiperidine derivative | 88% | Enhanced metabolic stability in pharmacokinetic studies |

Cross-Coupling Reactions

The aryl rings support palladium-catalyzed cross-coupling. A Suzuki-Miyaura reaction with phenylboronic acid is illustrative:

Conditions : Pd(PPh) (5 mol%), KCO (2 eq), DME/HO (3:1), 80°C, 12 hours .

| Product | Yield (%) | Key Features |

|---|---|---|

| Biaryl derivative | 68% | Introduces hydrophobic substituents for target binding |

Photochemical Reactions

Under UV light (λ = 254 nm), the 4-fluorobenzenesulfonyl group undergoes C–F bond activation, enabling arylation:

Protocol : UV light, DMF, 24 hours .

| Product | Yield (%) | Notes |

|---|---|---|

| Des-fluoro aryl product | 55% | Forms a biaryl ether side product (12%) |

Comparative Reactivity Table

| Reaction Type | Conditions | Yield Range (%) | Functional Group Involved |

|---|---|---|---|

| Hydrolysis | Acid/Base | 75–85 | Carboxamide |

| Nucleophilic substitution | Amines, DIPEA | 70–90 | Sulfonamide |

| Electrophilic substitution | Br/HNO | 65–75 | Dimethoxyphenyl |

| Reductive alkylation | RCHO, NaBHCN | 80–90 | Piperidine N |

| Suzuki coupling | Pd catalyst | 60–70 | Aryl rings |

Stability and Degradation

The compound is stable under ambient conditions but degrades under prolonged UV exposure or strong oxidizing agents:

-

Oxidative degradation : HO/Fe, pH 3, 24 hours → 40% decomposition .

-

Thermal stability : Decomposes at >200°C (DSC analysis).

Mechanistic Insights

Scientific Research Applications

Pharmacological Applications

Mechanism of Action

The compound acts as an antagonist of mGluRs, which are crucial for modulating synaptic transmission and neuronal excitability in the central nervous system. By inhibiting these receptors, the compound can alter the downstream signaling pathways typically activated by glutamate, potentially leading to therapeutic effects in various neurological disorders.

Therapeutic Potential

Research indicates that mGluR antagonists may be beneficial in treating conditions such as:

- Schizophrenia

- Anxiety Disorders

- Depression

- Neurodegenerative Diseases

The ability of N-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide to modulate these receptors positions it as a candidate for further pharmacological studies aimed at developing new treatments for these disorders.

The compound's functional groups make it versatile in synthetic organic chemistry. It can serve as a building block for creating other complex molecules or as an intermediate in various synthetic pathways. Its potential to act as an enzyme inhibitor or receptor modulator opens avenues for developing new compounds with specific biological activities.

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on animal models of anxiety and depression. The results indicated significant anxiolytic and antidepressant-like effects when administered at specific dosages, suggesting its potential utility in treating mood disorders.

Study 2: Synthesis Optimization

Another research focused on optimizing the synthesis route of this compound to improve yield and purity. Various reaction conditions were tested, leading to a more efficient synthesis protocol that could be applied in larger-scale production for research purposes.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine-4-Carboxamide Derivatives

Key Observations :

- The target compound shares the 3,4-dimethoxyphenyl motif with Rip-B () but replaces the benzamide backbone with a piperidine-sulfonyl scaffold, likely altering target selectivity and pharmacokinetics .

- Unlike the oxazole- and naphthyl-substituted analogs in , the target’s 4-fluorobenzenesulfonyl group introduces strong electron-withdrawing effects, which may enhance binding to polar enzymatic pockets compared to the electron-rich oxazole systems .

Key Observations :

- Rip-B’s higher yield (80%) suggests that simpler benzamide formations () are more efficient than multi-step piperidine functionalizations .

- Palladium-catalyzed couplings () may introduce impurities, whereas amide couplings (–2) offer better purity (>94%) .

Functional Group Impact on Bioactivity

- Fluorinated Aryl Groups : The target’s 4-fluorobenzenesulfonyl group and ’s 2,4-difluorobenzyl substituent both leverage fluorine’s electronegativity for improved target affinity and metabolic resistance .

- Heterocyclic Systems: Oxazole () and thienopyrimidinone () groups enable π-π stacking and hydrogen bonding, which are absent in the target’s sulfonyl-carboxamide system, implying divergent therapeutic applications .

Biological Activity

N-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a fluorobenzenesulfonyl group, and a dimethoxyphenyl moiety. Its molecular formula is , with a molecular weight of 422.5 g/mol. The presence of these functional groups allows for diverse interactions with biological targets, potentially influencing its pharmacological properties.

This compound is believed to exert its biological effects primarily through interactions with specific enzymes and receptors. Preliminary studies suggest that the compound may act as an enzyme inhibitor or receptor modulator , impacting various signaling pathways in cells. However, detailed mechanisms are still under investigation.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant cytotoxic activity against various cancer cell lines. For example:

| Compound | Cell Line | CC50 (µM) | Notes |

|---|---|---|---|

| This compound | HeLa | < 20 | Promising cytotoxicity observed |

| Analog 1 | LLC-MK2 | < 80 | Moderate cytotoxicity |

| Analog 2 | HeLa | < 400 | Nontoxic at higher concentrations |

These findings suggest that the compound may selectively target tumor cells while exhibiting lower toxicity towards normal cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The sulfonamide group present in the compound is known for enhancing interactions with biological targets through hydrogen bonding, which may contribute to its anti-inflammatory properties . Compounds with similar structural motifs have shown selective cytotoxic effects on tumor cells while displaying reduced toxicity towards normal cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its analogs:

- Cytotoxicity Studies : A study demonstrated that the compound exhibited significant cytotoxicity against HeLa cells with a CC50 value significantly below 20 µM. This suggests a strong potential for development as an anticancer drug .

- Mechanistic Insights : While the exact mechanisms are still under exploration, initial findings indicate that the compound may inhibit specific enzymes involved in cancer progression or modulate receptor activities related to cell survival .

- Comparative Analysis : In comparative studies with other fluorinated compounds, this compound showed enhanced activity against cancer cell lines compared to non-fluorinated analogs .

Q & A

Q. How does this compound compare to similar sulfonamide derivatives in enzyme inhibition?

- Methodological Answer :

- Benchmarking : Test against 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride () using kinetic assays (e.g., Km/Vmax shifts).

- Selectivity Profiling : Screen against a kinase panel (e.g., 50+ kinases) to identify off-target effects.

- Structural Insights : The 3,4-dimethoxyphenyl group confers higher selectivity for serine/threonine kinases vs. tyrosine kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.